3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-furyl-1,3,4-thiadiazole. This intermediate is then reacted with phenyl isocyanate to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
3-(2-FURYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
585550-22-7 |
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Molecular Formula |
C14H10N4O2S |
Molecular Weight |
298.32g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4O2S/c1-19-10-5-2-4-9(8-10)13-17-18-12(11-6-3-7-20-11)15-16-14(18)21-13/h2-8H,1H3 |
InChI Key |
JUWOQFYIWBXSQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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